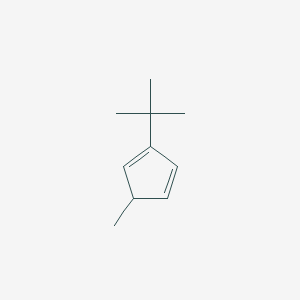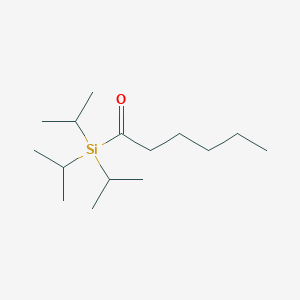![molecular formula C19H15N3O3 B14282164 Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate CAS No. 160647-76-7](/img/structure/B14282164.png)
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 3-[(pyridin-4-yl)carbamoyl]phenol under mild conditions. This reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides enables the efficient synthesis of carbamates in the presence of cesium carbonate and tetrabutylammonium iodide . This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl carbamate
- Pyridinyl carbamate
- N-phenylcarbamoyl derivatives
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
160647-76-7 |
|---|---|
Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
phenyl N-[3-(pyridin-4-ylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C19H15N3O3/c23-18(21-15-9-11-20-12-10-15)14-5-4-6-16(13-14)22-19(24)25-17-7-2-1-3-8-17/h1-13H,(H,22,24)(H,20,21,23) |
InChI Key |
IRNDQMBBOIZKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



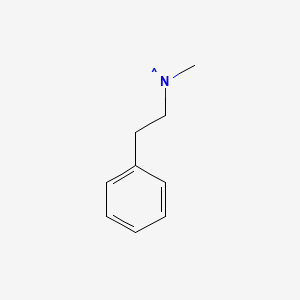

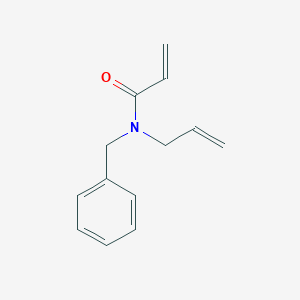
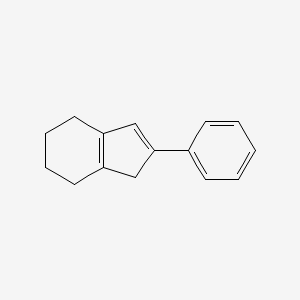
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
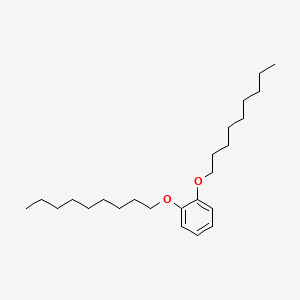

![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
